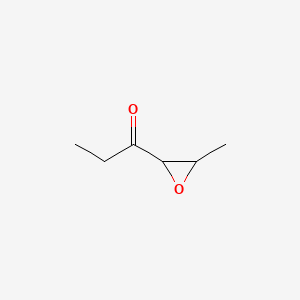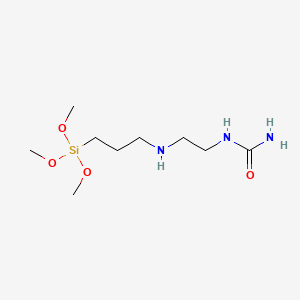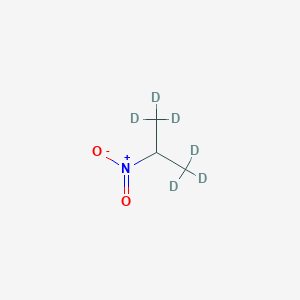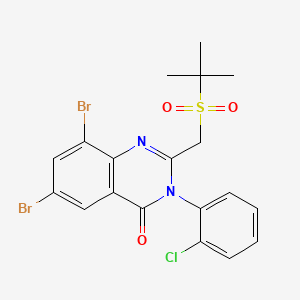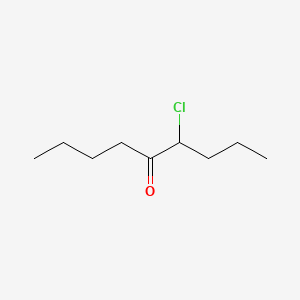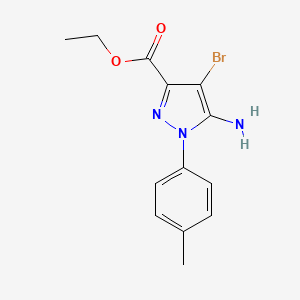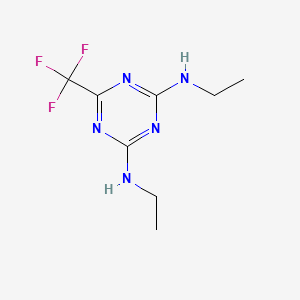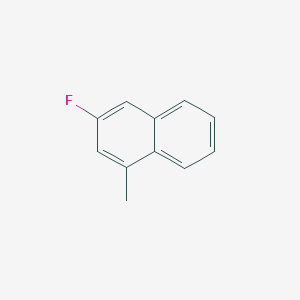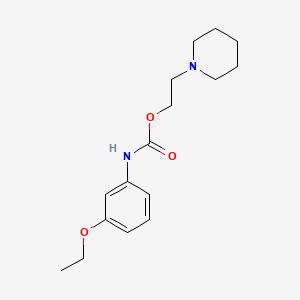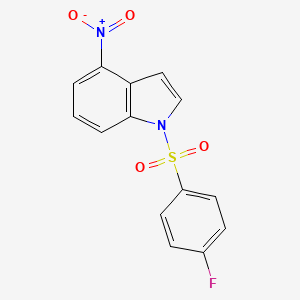
1-(4'-Fluorobenzenesulfonyl)-4-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is an organic compound that features a sulfonyl group attached to a fluorobenzene ring and a nitro group attached to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole typically involves multiple steps, starting with the preparation of the fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with 4-nitroindole in the presence of a base, such as triethylamine, to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed:
Reduction: 1-(4’-Fluorobenzenesulfonyl)-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole involves its interaction with specific molecular targets. The sulfonyl and nitro groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
4-Fluorobenzenesulfonyl chloride: Shares the sulfonyl and fluorobenzene moieties but lacks the indole ring.
4-Nitroindole: Contains the nitro and indole groups but lacks the sulfonyl and fluorobenzene moieties.
Uniqueness: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is unique due to the combination of the sulfonyl, fluorobenzene, and nitroindole groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H9FN2O4S |
|---|---|
Peso molecular |
320.30 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)sulfonyl-4-nitroindole |
InChI |
InChI=1S/C14H9FN2O4S/c15-10-4-6-11(7-5-10)22(20,21)16-9-8-12-13(16)2-1-3-14(12)17(18)19/h1-9H |
Clave InChI |
WVXXQMUNVPTZNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2S(=O)(=O)C3=CC=C(C=C3)F)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


